molecular formula C13H12Cl2N2O2S B512962 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide CAS No. 941263-19-0

2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B512962
CAS No.: 941263-19-0
M. Wt: 331.2g/mol
InChI Key: UXAZTPHRVQYNMC-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2,4-dichloro-3-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Coupling Reaction: The resulting amine is coupled with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfide under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzenesulfonamides.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

2,4-Dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in bacteriostatic effects, preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

    3-Methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide: Lacks the chlorine substituents on the benzene ring.

Uniqueness

2,4-Dichloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide and pyridine groups provides a distinct profile that can be exploited for specific applications in medicinal and industrial chemistry.

Properties

IUPAC Name

2,4-dichloro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-8-4-3-7-16-13(8)17-20(18,19)11-6-5-10(14)9(2)12(11)15/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAZTPHRVQYNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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